molecular formula C10H15NO3 B12117853 2-Amino-2-(2,3-dimethoxyphenyl)ethanol

2-Amino-2-(2,3-dimethoxyphenyl)ethanol

Cat. No.: B12117853
M. Wt: 197.23 g/mol
InChI Key: GMSUFURUEUIACW-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a derivative of ethanolamine, featuring both an amino group and a hydroxyl group attached to a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxyacetophenone.

    Reduction: Formation of 2-Amino-2-(2,3-dimethoxyphenyl)ethane.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

2-Amino-2-(2,3-dimethoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,5-dimethoxyphenyl)ethanol
  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
  • Methyldopa

Uniqueness

2-Amino-2-(2,3-dimethoxyphenyl)ethanol is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2-(2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3

InChI Key

GMSUFURUEUIACW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CO)N

Origin of Product

United States

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